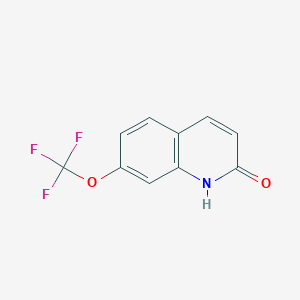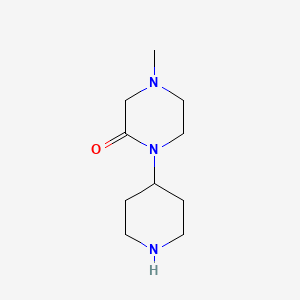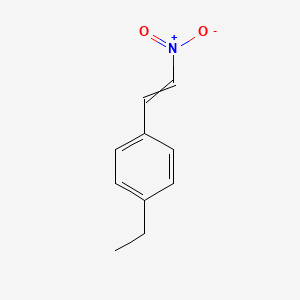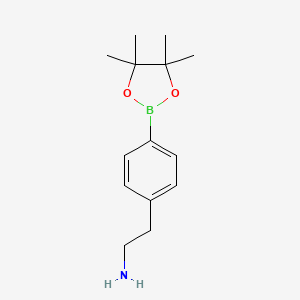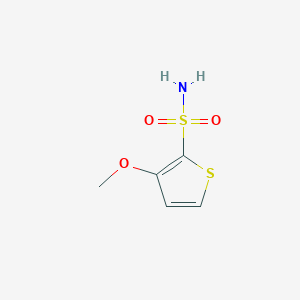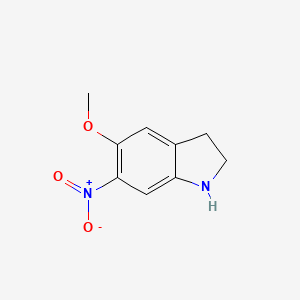
5-methoxy-6-nitro-2,3-dihydro-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, such as 5-methoxy-6-nitro-2,3-dihydro-1H-indole, often involves the use of various reduction methods . For instance, one approach involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the chemoselective reduction of the nitrile group in the presence of an amide .Molecular Structure Analysis
The molecular structure of 5-methoxy-6-nitro-2,3-dihydro-1H-indole is based on the indole scaffold, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, are known to undergo a variety of chemical reactions . For instance, they can participate in antiviral activities, as demonstrated by the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- The synthesis of deuterium-labeled standards of 5-methoxy-N,N-dimethyltryptamine (5-Meo-DMT) utilizes a modified 5-methoxy-1H-indole as a precursor. This process, involving the Batcho-Leimgruber strategy, highlights the use of 5-methoxy-1H-indole derivatives in the preparation of labeled compounds for research purposes (Xu & Chen, 2006).
Heterocyclic Compound Syntheses
- A novel method for acetalisation of formyl groups at the C3-position of 2, 3-dihydro-1H-pyrrolo[1, 2-a] indole skeleton was developed, showcasing the versatility of 5-methoxy-1H-indole derivatives in heterocyclic compound synthesis (Kametani et al., 1978).
Nucleophilic Substitution Reactions
- Research demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde, a derivative of 5-methoxy-1H-indole, is a versatile electrophile. It reacts regioselectively with nucleophiles, aiding in the preparation of 2,3,6-trisubstituted indole derivatives, indicating its significant role in indole chemistry (Yamada et al., 2009).
Antioxidant and Cytotoxicity Studies
- An investigation into the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives prepared from 5-methoxytryptamine revealed moderate antioxidant properties. This study suggests the potential of 5-methoxy-1H-indole derivatives in developing β-carboline antioxidants (Goh et al., 2015).
Nanoparticle Synthesis
- Nanoparticles of 3-styrylindoles, including 3-(4-nitrostyryl)-5-methoxy-1H-indole, were synthesized, demonstrating enhanced fluorescence emission in certain derivatives. This highlights the application of 5-methoxy-1H-indole derivatives in the creation of fluorescent organic nanoparticles (Singh & Ansari, 2017).
Melatonin Receptor Research
- Studies on analogues of 6H-isoindolo[2,1-a]indoles, including 2-methoxyisoindolo[2,1-a]indoles, provided insights into the binding site of the melatonin receptor. This research is significant for understanding the interaction of 5-methoxy-1H-indole derivatives with biological receptors (Faust et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . For instance, they could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Eigenschaften
IUPAC Name |
5-methoxy-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWZASEAYSGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-nitro-2,3-dihydro-1H-indole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

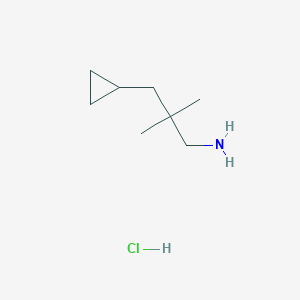
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)

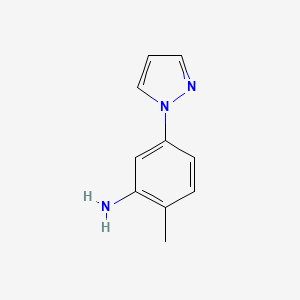
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

